molecular formula C11H19NO3 B8187335 cis-1-Boc-2-hydroxymethyl-4-vinyl-azetidine

cis-1-Boc-2-hydroxymethyl-4-vinyl-azetidine

Cat. No.: B8187335
M. Wt: 213.27 g/mol
InChI Key: LQFDFXBRUZDCLM-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Boc-2-hydroxymethyl-4-vinyl-azetidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

cis-1-Boc-2-hydroxymethyl-4-vinyl-azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Scientific Research Applications

cis-1-Boc-2-hydroxymethyl-4-vinyl-azetidine has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Used in studies to understand the biological activity of azetidine derivatives.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-Boc-2-hydroxymethyl-4-vinyl-azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The hydroxymethyl and vinyl groups can interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-1-Boc-2-hydroxymethyl-4-vinyl-azetidine include:

Uniqueness

The presence of both hydroxymethyl and vinyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

tert-butyl (2R,4S)-2-ethenyl-4-(hydroxymethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-8-6-9(7-13)12(8)10(14)15-11(2,3)4/h5,8-9,13H,1,6-7H2,2-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFDFXBRUZDCLM-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1C=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1C=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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